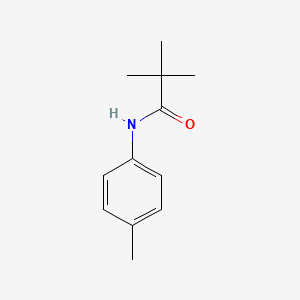

2,2-Dimethyl-N-(4-methylphenyl)propanamide

Description

2,2-Dimethyl-N-(4-methylphenyl)propanamide (CAS: 180143-64-0) is a tertiary amide derivative with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.3 g/mol . It features a branched propanamide backbone (2,2-dimethyl) and a 4-methylphenyl substituent on the amide nitrogen. Key physical properties include a melting point of 94–96°C, predicted boiling point of 367.9±21.0°C, and density of 0.975±0.06 g/cm³ . Its acid dissociation constant (pKa) is estimated at 15.91±0.46, indicating weak basicity under physiological conditions .

Propriétés

Numéro CAS |

21354-40-5 |

|---|---|

Formule moléculaire |

C12H17NO |

Poids moléculaire |

191.27 g/mol |

Nom IUPAC |

2,2-dimethyl-N-(4-methylphenyl)propanamide |

InChI |

InChI=1S/C12H17NO/c1-9-5-7-10(8-6-9)13-11(14)12(2,3)4/h5-8H,1-4H3,(H,13,14) |

Clé InChI |

AJDJGYGXHCQGSM-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)NC(=O)C(C)(C)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-(4-methylphenyl)propanamide typically involves the reaction of 4-methylphenylamine with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acyl chloride, resulting in the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of 2,2-Dimethyl-N-(4-methylphenyl)propanamide can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.

Analyse Des Réactions Chimiques

Types of Reactions

2,2-Dimethyl-N-(4-methylphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of nitro, halogenated, or sulfonated derivatives.

Applications De Recherche Scientifique

2,2-Dimethyl-N-(4-methylphenyl)propanamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2,2-Dimethyl-N-(4-methylphenyl)propanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, influencing biochemical pathways and cellular processes.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Analogs

Physicochemical Properties

- Melting Points: The 4-methylphenyl derivative melts at 94–96°C , while the trifluoromethyl analog (C₁₂H₁₄F₃NO) has a higher molecular weight but lacks reported melting data .

- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in the 4-nitrophenyl analog) increase polarity and reduce basicity compared to electron-donating methyl groups .

- Solubility : Halogenated derivatives (e.g., N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide) exhibit lower aqueous solubility due to hydrophobic Cl and isobutyl groups .

Activité Biologique

2,2-Dimethyl-N-(4-methylphenyl)propanamide, also referred to by its chemical formula C12H17NO, is an organic compound classified under amides. Its unique structure, featuring two methyl groups on the second carbon and a para-methylphenyl substituent on the nitrogen atom, contributes to its distinct physical and chemical properties. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and as a pharmaceutical intermediate.

- Molecular Weight : Approximately 191.27 g/mol

- Structure : Contains both aliphatic and aromatic components, enhancing lipophilicity and bioactivity.

- Synthesis : Typically synthesized through reactions involving 4-methylbenzylamine and isobutyryl chloride, followed by methylation processes.

Biological Activity Overview

The biological activity of 2,2-Dimethyl-N-(4-methylphenyl)propanamide has been explored in various studies, focusing primarily on its role as an enzyme inhibitor and its anticancer properties. The compound's mechanism of action involves interaction with specific molecular targets, including enzymes and cellular receptors.

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, modulating the enzyme's function.

- Receptor Interaction : It may interact with cellular receptors, influencing signal transduction pathways.

Anticancer Activity

Recent studies have demonstrated promising anticancer effects of derivatives related to 2,2-Dimethyl-N-(4-methylphenyl)propanamide. For instance:

- A series of compounds derived from similar structures showed significant inhibitory actions on cancer cell lines such as HCT-116 (colon cancer) and HeLa (cervical cancer) cells. The IC50 values indicated effective antiproliferative activity, with some compounds exhibiting selectivity towards cancerous cells over normal cells .

- The use of DAPI staining revealed nuclear disintegration in treated cancer cells, suggesting that these compounds induce apoptosis selectively in malignant cells .

Comparative Analysis with Similar Compounds

A comparative analysis of 2,2-Dimethyl-N-(4-methylphenyl)propanamide with structurally similar compounds highlights its unique biological profile:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,2-Dimethyl-N-(4-methylphenyl)propanamide | Two methyl groups; para-substituted aromatic ring | Anticancer activity; enzyme inhibition |

| N,N-Dimethyl-4-methylbenzamide | Dimethyl substitution; no propanamide backbone | Limited bioactivity compared to the target compound |

| N-(4-Methylphenyl)propanamide | No dimethyl substitution | Basic amide structure with reduced activity |

| N,N-Diethyl-4-methylbenzamide | Ethyl groups instead of methyl | Different solubility; less relevant bioactivity |

Case Studies

- Antiproliferative Activity : In a study involving the synthesis of various derivatives, several compounds showed IC50 values ranging from 0.69 μM to 11 μM against HeLa cells, demonstrating superior activity compared to doxorubicin .

- Mechanistic Insights : Molecular docking studies indicated that some derivatives act through specific pathways involving HSP90 and TRAP1 proteins, which are crucial in cancer cell survival and proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.